molecular formula C10H21NO3 B13549514 tert-Butyl (1-hydroxybutan-2-yl)(methyl)carbamate

tert-Butyl (1-hydroxybutan-2-yl)(methyl)carbamate

Cat. No.: B13549514
M. Wt: 203.28 g/mol
InChI Key: FJYHDLDGOYIHGP-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound features a tert-butyl group, a hydroxybutan-2-yl group, and a methylcarbamate moiety, making it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-hydroxybutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted carbamates. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Substituted carbamates

Scientific Research Applications

Tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The hydroxybutan-2-yl group can form hydrogen bonds with active site residues, while the carbamate moiety can interact with catalytic residues, leading to modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(1-hydroxybutan-2-yl)carbamate
  • Tert-butyl N-(1-hydroxybutan-2-yl)-N-ethylcarbamate
  • Tert-butyl N-(1-hydroxybutan-2-yl)-N-propylcarbamate

Uniqueness

Tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate is unique due to the presence of the methyl group on the carbamate nitrogen, which can influence its reactivity and interaction with molecular targets. This structural feature can lead to differences in its chemical behavior and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-(1-hydroxybutan-2-yl)-N-methylcarbamate

InChI

InChI=1S/C10H21NO3/c1-6-8(7-12)11(5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3

InChI Key

FJYHDLDGOYIHGP-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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